Product packaging for Lamprecide(Cat. No.:CAS No. 654-66-0)

Lamprecide

Cat. No.: B1606536
CAS No.: 654-66-0
M. Wt: 229.09 g/mol
InChI Key: GZMCWLUYRYIQGJ-UHFFFAOYSA-M
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Description

Lamprecide, also known as TFM (3-trifluoromethyl-4-nitrophenol), is a piscicide that serves as the primary agent for controlling invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes . Its application to tributaries, where sea lamprey larvae develop, is the cornerstone of an integrated pest management program that has successfully reduced sea lamprey numbers by 90% in most areas, thereby protecting the multi-billion dollar Great Lakes fishery . The selective toxicity of TFM stems from its unique mechanism of action, which disrupts energy metabolism by uncoupling oxidative phosphorylation . This effect is particularly potent in sea lampreys due to their low levels of the enzymes required to detoxify and eliminate TFM, whereas many non-target fish species possess more robust detoxification pathways and are unaffected at the concentrations used . Another lampricide, Bayluscide (niclosamide), is sometimes used in combination with TFM to reduce the required TFM dosage or applied in a granular form to target larvae in specific habitats where TFM alone is less effective . Research into this compound continues to provide valuable insights into gill physiology, mitochondrial function, and the detoxification of xenobiotics in fish . This compound is essential for research focused on aquatic invasive species management, environmental fate of piscicides, and comparative toxicology. The product is intended for research applications and is labeled For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3NNaO3 B1606536 Lamprecide CAS No. 654-66-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-nitro-3-(trifluoromethyl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3.Na/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14;/h1-3,12H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMCWLUYRYIQGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[O-])C(F)(F)F)[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074978
Record name 3-Trifluoromethyl-4-nitrophenol sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-66-0
Record name 3-trifluoromethyl-4-nitrophenol, sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Trifluoromethyl-4-nitrophenol sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TRIFLUOROMETHYL-4-NITROPHENOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y19Q53X5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Chemical Compound Action

Biochemical and Cellular Pathways of Larval Organismal Impact

TFM exerts its toxic effects by targeting the core machinery of cellular respiration, leading to a cascade of events that compromise the energetic homeostasis of exposed organisms.

Lamprecide (TFM) functions as a protonophore, a molecule capable of transporting protons across biological membranes. Its molecular structure bears similarity to known uncouplers of oxidative phosphorylation, such as 2,4-dinitrophenol (B41442) (2,4-DNP) wlu.caoup.com. In the mitochondria, TFM increases the proton permeability of the inner mitochondrial membrane wlu.caresearchgate.net. This action dissipates the proton motive force, which is the electrochemical gradient essential for driving adenosine (B11128) triphosphate (ATP) synthesis by ATP synthase (Complex V) researchgate.netresearchgate.netusgs.govnih.govtandfonline.com.

By disrupting the proton gradient, TFM effectively uncouples the electron transport chain from ATP production. This means that while oxygen consumption and electron transport may continue, the energy released is dissipated as heat rather than being efficiently captured in the form of ATP researchgate.net. Research indicates that TFM and its reductive metabolites can also affect complexes I and II of the electron transport chain, further impairing mitochondrial bioenergetics nih.gov. Studies using mitochondrial transmembrane potential (TMP) measurements have shown a significant decrease (e.g., 22% in sea lamprey and 28% in rainbow trout) following TFM exposure, confirming its role as a protonophore researchgate.net.

The uncoupling of oxidative phosphorylation by TFM directly leads to a marked reduction in aerobic ATP production oup.comresearchgate.netusgs.govnih.govnih.gov. This creates a critical mismatch between the cellular demand for ATP and its supply, forcing the organism to increasingly rely on less efficient anaerobic metabolic pathways to generate energy researchgate.netresearchgate.netnih.govnih.gov.

The consequence of this energetic shortfall is the rapid depletion of vital energy reserves, particularly glycogen (B147801) and high-energy phosphagens like phosphocreatine (B42189) (PCr), in metabolically active tissues such as the brain and liver wlu.caoup.comresearchgate.netnih.govnih.govcore.ac.uk. For instance, exposure of larval sea lamprey to TFM (at their 12-hour LC50) resulted in an 80% decrease in brain glycogen concentrations after 12 hours, alongside a 30% reduction in brain ATP and an 80% decrease in phosphocreatine nih.gov. In the liver, glycogen levels decreased by 85%, and ATP became undetectable after 9 to 12 hours of exposure nih.gov. This reliance on anaerobic metabolism is further evidenced by a significant increase in lactate (B86563) concentrations (e.g., a 9-fold increase in brain lactate in sea lamprey) nih.gov. Similar metabolic disturbances, including reductions in brain ATP, PCr, and glycogen (by 50-60%), and increased lactate (by 45-50%), have been observed in juvenile lake sturgeon exposed to TFM oup.com.

Table 1: Impact of TFM Exposure on Energy Metabolites in Larval Sea Lamprey Brain and Liver

TissueMetaboliteChange After TFM Exposure (9-12h)Reference
BrainGlycogen↓ 80% nih.gov
BrainATP↓ 30% nih.gov
BrainPhosphocreatine↓ 80% nih.gov
BrainLactate↑ 9-fold nih.gov
LiverGlycogen↓ 85% nih.gov
LiverATPUndetectable nih.gov

Comparative Physiological Vulnerabilities and Selectivity Mechanisms in Target Species

The selective toxicity of TFM towards larval sea lamprey, while minimizing harm to most non-target fish species, is a critical aspect of its utility as a lampricide. This selectivity is primarily attributed to differences in the capacity of various species to detoxify and eliminate the compound core.ac.ukglfc.orgglfc.orgwlu.ca.

Most non-target fishes possess a greater ability to metabolize TFM into less toxic, more readily excretable forms, primarily through glucuronidation and sulfation core.ac.ukglfc.orgglfc.orgwlu.ca. For example, rainbow trout ( Oncorhynchus mykiss) exhibit a strong capacity to detoxify TFM by forming TFM-glucuronide, which is then rapidly eliminated from their bodies glfc.orgwlu.ca. In contrast, larval sea lamprey demonstrate a significantly limited capacity for these detoxification pathways glfc.orgglfc.orgwlu.ca. Studies have shown that TFM-glucuronide levels remain near or below detection limits in the blood, muscle, and liver of sea lampreys exposed to lethal concentrations, unlike in non-target fishes glfc.org. This inability to effectively biotransform TFM means that the active compound persists for longer durations and at higher concentrations within the lamprey's tissues, leading to sustained energetic disruption and ultimately mortality core.ac.ukglfc.org.

Abiotic factors in the aquatic environment also play a crucial role in TFM's selective toxicity. The toxicity of TFM is inversely related to water pH core.ac.ukglfc.org. This is because TFM, with a dissociation constant (pKa) of approximately 6.07, exists in both ionized and un-ionized forms glfc.org. The un-ionized, more lipophilic phenolic form is more readily taken up by aquatic organisms through diffusion across gill membranes glfc.org. Therefore, in more alkaline waters (higher pH), a greater proportion of TFM exists in its un-ionized form, increasing its bioavailability and uptake by organisms, including sea lamprey glfc.org. This understanding is critical for optimizing TFM application strategies to maximize efficacy against lamprey while minimizing impact on non-target species oup.comglfc.org.

Table 2: Comparative TFM Detoxification and Sensitivity

SpeciesDetoxification Capacity (Glucuronidation/Sulfation)TFM Retention/EliminationSensitivity to TFMPrimary Mechanism of SelectivityReference
Sea LampreyLimitedHigh retentionHighInability to detoxify TFM core.ac.ukglfc.orgglfc.orgwlu.ca
Rainbow TroutHighRapid eliminationLowEfficient detoxification glfc.orgwlu.ca
Lake SturgeonCapable, but higher sensitivity observedCapable, but higher sensitivity observedHigh (especially juveniles)Other factors (e.g., body size, glycogen) may contribute to sensitivity oup.comtandfonline.comglfc.orgwlu.ca

Environmental Dynamics and Biogeochemical Cycling

Aquatic Transport and Distribution Dynamics

The movement and dispersion of TFM within aquatic environments are influenced by various hydrological factors and interactions with sediments.

Hydrological characteristics of a water body significantly impact the dispersion dynamics of TFM. As a weak acid with a pKa of 6.07, TFM's speciation (ionized versus un-ionized forms) is highly dependent on water pH. nih.govglfc.org This pH-dependent speciation directly affects its mobility and adsorption properties. For instance, Koc values, which indicate the adsorption to organic carbon, range from 224-390 at pH 6, suggesting moderate mobility under acidic conditions, and decrease to 38-52 at pH 8, indicating high to very high mobility under alkaline conditions. nih.gov

Table 1: TFM Adsorption (Koc) as a Function of pH

pHKoc Range (L/kg)Mobility Classification
6224-390Moderate Mobility
838-52High to Very High Mobility

Factors such as water flow, depth, velocity, and mixing patterns, which are influenced by climate, topography, and land cover, play a critical role in how TFM is distributed throughout a water column following application. gngengineer.comcopernicus.orgmdpi.comslu.sefrontiersin.org These hydrological conditions dictate the initial dilution and subsequent spread of the compound, influencing the exposure concentrations and durations in different parts of the aquatic system.

TFM exhibits a propensity for adsorption to suspended solids and sediments in the water column, particularly in acidic waters, though this adsorption is not expected under alkaline conditions. nih.gov The extent of TFM sorption by sediments can vary depending on the sediment source. cdnsciencepub.com This adsorption to sediment can temporarily retain the compound, influencing its availability in the water column.

The hyporheic zone, a dynamic region beneath and alongside streams where surface water and groundwater actively mix, is a critical area for solute transport and biogeochemical transformations. pebblescience.orgmdpi.comusda.govresearchgate.net While TFM can be absorbed by sediment, studies indicate that under anaerobic conditions, TFM that is absorbed on sediment can still undergo biodegradation. cdnsciencepub.comepa.gov The exchange between surface and subsurface water within the hyporheic zone, influenced by factors like sediment porosity and hydraulic conductivity, can mediate the transport and potential transformation of TFM in these interstitial environments. mdpi.comresearchgate.netresearchgate.net

Degradation Pathways and Transformation Products

TFM undergoes degradation through both photolytic and microbial processes, leading to the formation of various transformation products.

Photolytic degradation is a significant pathway for TFM breakdown in aquatic environments. TFM undergoes direct photohydrolytic degradation when exposed to light, particularly at wavelengths such as 365 nm and under actinic radiation. acs.orgacs.org This process leads to the formation of trifluoroacetic acid (TFA) as a key product, along with other aromatic intermediates, simple organic acids, ring cleavage products, and inorganic ions. acs.orgsecure-platform.com

The rate of photolytic degradation is pH-dependent. For instance, under simulated sunlight, the estimated half-life of TFM ranges from approximately 16.6 hours at pH 9 to 32.9 hours at pH 6, assuming continuous irradiation over a water depth of 55 cm. acs.orgrsc.orgnih.gov This indicates faster photodegradation at higher pH values. rsc.org The aromatic products formed from TFM's photolysis are themselves susceptible to rapid photolysis. acs.orgnih.gov

Table 2: TFM Photolytic Half-Lives at Different pH Values (Simulated Sunlight)

pHHalf-Life (hours)
632.9 ± 1.0
916.6 ± 0.2

Microorganisms present in sediment-water systems are capable of degrading TFM. glfc.org The efficacy and pathway of microbial degradation are significantly influenced by the presence or absence of oxygen.

Under anaerobic conditions, TFM rapidly biodegrades to 3-trifluoromethyl-4-aminophenol (RTFM). nih.govcdnsciencepub.comepa.gov This transformation can occur relatively quickly; for example, 90% degradation was observed in 30 days when glucose was present as a co-metabolite, and 89% in 46 days without glucose. epa.gov This reduction results in the loss of TFM's characteristic yellow color. cdnsciencepub.com The reduced form, RTFM, appears to be stable, although some further breakdown under anoxic conditions has been suggested. cdnsciencepub.com

Conversely, under aerobic conditions, TFM remains largely unchanged. cdnsciencepub.comepa.gov This is because TFM can effectively block the respiratory chain reactions of aerobic microorganisms, thereby preventing their degrading action. epa.gov This highlights the importance of oxygen availability in determining the dominant microbial degradation pathway for TFM.

Table 3: TFM Microbial Biodegradation Rates and Products

ConditionDegradation Rate / Half-LifePrimary Degradation ProductNotes
Anaerobic90% in 30 days (with glucose) epa.gov3-trifluoromethyl-4-aminophenol (RTFM) nih.govcdnsciencepub.comepa.govDegradation also observed without co-metabolite, but slower. epa.gov
AerobicEssentially unchanged cdnsciencepub.comepa.govN/ATFM blocks aerobic microbial respiration. epa.gov

Persistence and Biogeochemical Fate in Aquatic Ecosystems

TFM is generally considered to be non-persistent in aquatic environments. wikipedia.orgusgs.gov It breaks down within several days following application, primarily due to relatively rapid microbial and photolytic degradation processes. wikipedia.orgglfc.org Research indicates that the environmental effects of TFM are transient, and aquatic communities typically return to pre-treatment conditions after lampricide applications have concluded. usgs.gov

Ecological Impact and Non Target Organismal Responses

Differential Sensitivity and Susceptibility Across Aquatic Biota

The toxicity of TFM to aquatic organisms is influenced by various factors, including water chemistry (pH and alkalinity) and species-specific physiological differences glfc.orgresearchgate.netglfc.org. TFM toxicity generally decreases with increasing alkalinity and is significantly influenced by pH, with greater toxicity observed at lower pH due to a higher proportion of the un-ionized form, which is more readily taken up by gills glfc.orgglfc.orgresearchgate.netglfc.org.

Vertebrate Non-Target Organisms (e.g., Fish, Amphibians)

Different fish species exhibit varying sensitivities to TFM. For instance, centrarchids like bluegill (Lepomis macrochirus) and green sunfish (Lepomis cyanellus) have shown to be among the least sensitive to TFM researchgate.net. Conversely, ictalurids, such as black bullhead (Ictalurus melas), channel catfish (Ictalurus punctatus), and tadpole madtom (Notorus gyrinus), are more sensitive researchgate.net. Lake sturgeon (Acipenser fulvescens) are also a species of concern, with juvenile lake sturgeon, particularly swim-up fry and fingerlings less than 100 mm, being highly sensitive, with LC50 concentrations near the minimum lethal concentrations required for sea lamprey control researchgate.netusgs.gov. However, sac fry and larger fingerlings (200-225 mm) are more resistant researchgate.netusgs.gov.

The selectivity of TFM for sea lamprey over many non-target fish species is often attributed to differences in their ability to detoxify and excrete the compound, primarily through glucuronidation researchgate.net. When the biotransformation of TFM was blocked in rainbow trout, they became more sensitive to TFM, whereas lamprey sensitivity remained unchanged epa.gov. While TFM is generally selective, at neutral pH (e.g., pH 7.2), mortality rates can be similar among various fish species epa.gov.

Amphibians, such as mudpuppies (Necturus maculosus), are also sensitive to lampricides, but studies indicate an adequate margin of safety for adult mudpuppies to survive typical stream treatments researchgate.netusgs.gov. However, amphibian deaths, particularly of larval amphibians (tadpoles), have been reported following TFM treatments, as tadpoles are more susceptible to TFM toxicity than adult amphibians researchgate.netnih.gov. Cell line studies on green frog (Lithobates clamitans), wood frog (Lithobates sylvaticus), and American toad (Anaxyrus americanus) tadpoles have shown varying sensitivities to TFM cytotoxicity nih.gov.

Table 1: Relative Sensitivity of Selected Vertebrate Non-Target Organisms to TFM

Organism GroupSpecies ExampleGeneral Sensitivity to TFMKey Findings
Fish (Least Sensitive)Bluegill (Lepomis macrochirus)LowExhibit high tolerance, likely due to diverse detoxification genes researchgate.net.
Fish (More Sensitive)Channel Catfish (Ictalurus punctatus), Black Bullhead (Ictalurus melas), Tadpole Madtom (Notorus gyrinus)HighAmong the most sensitive fish species tested researchgate.net.
Fish (Varying Sensitivity by Life Stage)Lake Sturgeon (Acipenser fulvescens)High (juveniles < 100mm), Moderate (sac fry, larger fingerlings)Swim-up fry and fingerlings < 100mm are highly sensitive; sac fry and larger fingerlings (200-225mm) are more resistant researchgate.netusgs.gov.
Amphibians (Larval)Green Frog (Lithobates clamitans) Tadpoles, Wood Frog (Lithobates sylvaticus) Tadpoles, American Toad (Anaxyrus americanus) TadpolesHighLarval forms are more susceptible than adults; deaths reported post-treatment researchgate.netnih.gov.
Amphibians (Adult)Mudpuppy (Necturus maculosus)ModerateSensitive, but typically survive stream treatments with an adequate margin of safety researchgate.netusgs.gov.

Invertebrate Non-Target Organisms (e.g., Mussels)

TFM is toxic to aquatic invertebrates, and non-target organisms such as freshwater clams and mussels may be killed at recommended application rates glfc.orgepa.gov. Freshwater mussels, particularly imperiled native species like Obovaria subrotunda, are a significant concern due to their long lifespans (30-100 years) and sedentary nature, which may lead to prolonged exposure glfc.orgoup.com. Acute toxicity tests on adult Obovaria olivaria (a surrogate for O. subrotunda) and glochidial larvae showed that TFM was not acutely toxic at concentrations exceeding typical treatment rates oup.com. However, juveniles of O. olivaria and O. subrotunda showed significant dose-response relationships, with survival rates of ≥93% and ≥74% respectively at typical treatment rates oup.com. The steep slope of these relationships indicates that a relatively small increase in treatment level can drastically reduce survival oup.com. Other aquatic insects may also be sensitive to TFM concentrations noaa.gov.

Sub-lethal Ecological Effects on Non-Target Aquatic Species

While acute lethality is often the primary focus, sub-lethal effects of TFM on non-target species are also important for evaluating broader ecological impacts researchgate.netglfc.org.

Behavioral Alterations and Avoidance Responses

Research suggests that sub-lethal TFM exposure can lead to behavioral alterations in non-target species. For instance, studies on juvenile lake sturgeon have reported reduced olfactory responses to food cues, decreased attraction to food scent, and a reduction in swimming acceleration following TFM exposure nmu.edu. Such behavioral changes could potentially impact foraging efficiency and predator avoidance, thereby affecting fitness and survival nmu.edu.

Community Structure and Ecosystem Function Perturbations

TFM application can lead to temporary perturbations in aquatic community structure and ecosystem function. Although TFM is designed to have minimal effects on fish, other aquatic animals are expected to be impacted epa.gov. For example, chemical application may precede decreased algal productivity researchgate.netglfc.org. However, studies have shown that algal cultures exposed to typical TFM concentrations exhibit only small changes in pH (<0.1) and minor reductions in dissolved oxygen (around 8% in lighted conditions and 11% in dark conditions) glfc.org. These magnitudes of change are generally not expected to alter TFM efficacy or cause non-target fish mortality if algae are the dominant photosynthetic organisms glfc.org. Nevertheless, TFM is toxic to aquatic plants (1.2 to >15 mg/L) epa.gov.

Post-Exposure Recovery Dynamics in Aquatic Communities

Aquatic communities generally demonstrate resilience and capacity for recovery following TFM treatments. The effects reported are typically transient, with individual organisms and aquatic communities returning to pre-treatment conditions researchgate.net. This recovery is site-specific and can take weeks or months epa.gov. For instance, oxygen production and respiration rates in algal communities have been observed to return to pre-TFM exposure levels within 24 to 36 hours glfc.org. This rapid recovery is partly attributed to the quick decrease of TFM residues in aquatic plants (89% to 97% reduction after 24 hours in TFM-free water) glfc.org.

Repopulation of affected non-target species can occur through downstream migration from untreated areas, especially for species like native lampreys that may inhabit upper reaches of tributary streams while sea lampreys are more likely to be in lower reaches epa.gov. Furthermore, stream retreatment cycles are typically 3 to 5 years, allowing for recovery periods researchgate.netepa.gov. Non-target fish species like rainbow trout have shown rapid restoration of energy stores and clearance of TFM following sub-lethal exposure, indicating their ability to recover nih.govglfc.orgplos.org. Even when TFM exposure caused prolonged variation in metabolism for juvenile lake sturgeon, they showed recovery over time, though long-term fitness effects require further study nmu.edu.

Evolutionary Dynamics and Resistance Mechanisms

Potential for Target Organism Resistance Evolution

Despite over 60 years of TFM application, historical toxicity data have not indicated the evolution of widespread heritable physiological resistance in sea lamprey populations, meaning there has been no observed increase in the lethal concentrations required to achieve control. wikipedia.orgwikidata.org However, the substantial selective pressure exerted by lampricide treatments, with mortality rates estimated between 82% and 90%, suggests that resistance remains a significant concern. wikidata.orguni.lu The potential for resistance to emerge exists through various adaptive mechanisms, encompassing both physiological changes at sub-organismal levels and behavioral responses to selective pressure. wikipedia.orgwikidata.orguni.lu

Physiological Adaptation at Sub-organismal Levels

Physiological adaptations that could contribute to resistance in sea lampreys primarily involve mechanisms that reduce the effective concentration or toxicity of TFM within the organism. Such adaptations might include alterations in the rate or efficiency of TFM uptake at the gills, or the development of enhanced detoxification pathways. wikidata.org While sea lampreys are inherently less capable of metabolizing TFM through glucuronidation compared to many other fish, any evolutionary improvement in this process could confer a survival advantage. wikipedia.orguni.lu Research indicates that larval sea lampreys possess a remarkable capacity to recover from TFM exposure when transferred to TFM-free water, rapidly restoring energy stores such as glycogen (B147801) and phosphocreatine (B42189). uni.lu Furthermore, larger larval lampreys have been observed to exhibit longer survival times when exposed to TFM, potentially due to greater energy reserves, suggesting a physiological advantage that could be selected for over time. uni.lu

Behavioral Responses to Selective Pressure

Beyond physiological changes, sea lampreys could evolve behavioral or life history strategies to circumvent exposure or mitigate the lethal effects of TFM. wikipedia.orgwikidata.org This could manifest as avoidance behaviors, where lampreys detect and actively steer clear of treated areas within a stream. Changes in life history traits, such as earlier metamorphosis to the parasitic adult stage or shifts in spawning grounds to untreated tributaries, could also reduce exposure to lampricides. wikipedia.orgwikidata.org The presence of residual larvae (those that survive a treatment) in a population could contribute to the selection for such behavioral adaptations.

Genomic and Transcriptomic Underpinnings of Incipient Resistance

Although full-fledged physiological resistance has not been widely observed, recent research combining toxicology assays with large-scale gene expression experiments has identified "incipient resistance" in sea lamprey populations. herts.ac.uk Studies comparing populations with different histories of TFM exposure, such as those from Lake Michigan (with over 50 years of treatment) versus less-treated or untreated populations, reveal significant genomic and transcriptomic changes. herts.ac.uk

For instance, hundreds of genes were found to be differentially expressed in response to sublethal TFM concentrations in larval sea lampreys from Lake Michigan, a population with a long history of TFM treatment. This contrasts sharply with populations from areas like Lake Champlain or the Connecticut River, which showed a considerably lower number of differentially expressed genes.

Many of these differentially expressed genes are directly related to TFM's primary mode of action: the uncoupling of oxidative phosphorylation and the subsequent depletion of ATP. herts.ac.uk Genomic analysis has identified specific genes, such as ATP5PB, PLCB1, and NDUFA9, that are nearly fixed for alternative alleles in TFM-treated populations when compared to untreated ones. ATP5PB encodes a subunit of ATP synthase, an enzyme critical for ATP production. An additional subunit, ATP5F1B, also showed canalized high expression in treated populations, suggesting an adaptive response to maintain energy production under TFM stress. Similarly, NDUFA9 encodes a subunit of complex I in the electron transport chain, another key component of oxidative phosphorylation. These findings provide strong evidence of an adaptive genetic response to TFM, indicating that while overt resistance may not be apparent, the early stages of resistance are underway. herts.ac.uk The projected timeframe for resistant individuals to increase in frequency within the system is estimated to be 40-80 years after the initiation of TFM treatment.

Table 1: Differential Gene Expression in Sea Lamprey Larvae Across Populations with Varying TFM Exposure Histories

Population (History of TFM Treatment)Number of Differentially Expressed Genes in Response to TFM
Lake Michigan (56 years)365
Lake Champlain (26 years)34
Connecticut River (0 years)84

Table 2: Key Genes Showing Adaptive Genetic Response to TFM in Treated Sea Lamprey Populations herts.ac.uk

GeneFunction/Role in Oxidative PhosphorylationObserved Adaptive Response in Treated Populations
ATP5PBSubunit of ATP synthaseNearly fixed for alternative alleles
ATP5F1BSubunit of ATP synthaseCanalized for high expression
NDUFA9Subunit of Complex I (electron transport chain)Nearly fixed for alternative alleles
PLCB1Phospholipase C Beta 1Nearly fixed for alternative alleles

Proactive Management Strategies for Mitigating Resistance Development

The potential for sea lampreys to evolve resistance to lampricides necessitates proactive management strategies to ensure the continued effectiveness of control programs. Relying solely on a single lampricidal mechanism of action is inconsistent with principles of integrated pest management (IPM) and poses a clear risk to ongoing control efforts. wikipedia.orgwikidata.org

Key strategies for mitigating resistance development include:

Development of Alternative Control Agents: A high priority is placed on identifying and developing next-generation lampricides with novel mechanisms of action to diversify control options and reduce reliance on TFM. wikipedia.orgwikidata.orgherts.ac.uk

Integrated Pest Management (IPM) Approaches: Implementing a multi-faceted IPM strategy that combines various control techniques is crucial. This integrated approach can include chemical, biological, and physical methods to attack the problem from multiple angles, thereby reducing the selective pressure on any single control method. wikipedia.org

Behavioral Manipulation: Influencing sea lamprey behavior through the use of natural odors, such as pheromones and alarm cues, offers promising avenues. Pheromones can be used to guide lampreys into areas that are more amenable to treatment or trapping ("pull" strategies), while alarm cues can deter them from entering difficult-to-treat streams ("push" strategies). Combining these ("push-pull" techniques) could offer synergistic benefits. wikipedia.org

Physical and Biological Controls: Enhancing and diversifying the network of barriers and traps can interrupt sea lamprey migration, preventing adults from reaching spawning habitats and removing parasitic juveniles before they enter the Great Lakes.

Resistance Monitoring: Ongoing monitoring efforts, including large-scale genotyping and phenotyping, are essential to detect incipient resistance early. Developing cost-effective single nucleotide polymorphism (SNP) panels can facilitate routine resistance monitoring.

Optimized Application Protocols: While current protocols aim to ensure lethal concentrations and minimize sublethal exposure, continuous refinement of application methods remains important to reduce the potential for resistance evolution.

By integrating these proactive strategies, managers can work to prevent or significantly slow the evolution of resistance in sea lamprey populations, safeguarding the long-term success of control programs.

Advanced Analytical Methodologies for Compound Detection and Environmental Monitoring

Chromatographic and Spectroscopic Techniques for Quantification

The direct measurement of Lamprecide components in water and biological tissues is critical for ensuring that treatment concentrations are effective against sea lamprey larvae while minimizing harm to non-target organisms. glfc.org High-Performance Liquid Chromatography (HPLC) and colorimetric assays are two primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique used for the quantitative analysis of TFM and niclosamide (B1684120) in environmental matrices. regulations.govijfans.org This method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).

Reverse-phase HPLC, commonly utilizing a C18 column, is a standard approach for analyzing this compound components. nih.govglfc.org In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. TFM and niclosamide, being relatively nonpolar, are retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV-visible detector, as both TFM and niclosamide absorb light in the ultraviolet spectrum. ijfans.orgnih.gov

For the analysis of TFM, a mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer. nih.gov The retention time of TFM under specific chromatographic conditions is a key parameter for its identification. Quantification is achieved by comparing the peak area of the TFM in a sample to a calibration curve generated from standards of known concentrations. regulations.gov Similarly, niclosamide can be quantified using HPLC with a mobile phase such as a methanol-water mixture, with detection at a wavelength around 330 nm. glfc.org

The development of HPLC methods has also focused on the simultaneous determination of both TFM and niclosamide, as well as their degradation products, in a single analytical run. nih.gov This is particularly important for understanding the environmental fate of these compounds. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of niclosamide and its primary degradates in water, offering high selectivity and sensitivity. rsc.org

Table 1: HPLC Parameters for this compound Component Analysis

Parameter TFM Analysis Niclosamide Analysis
Column C18 C18
Mobile Phase Methanol/Water or Acetonitrile/Water with buffer Methanol/Water or Acetonitrile/Water with buffer
Detection UV-Visible UV-Visible or Diode Array Detector (DAD)
Wavelength Varies, often in the UV range ~330 nm
Application Quantification in water and fish tissue Quantification in water and pharmaceutical formulations

Colorimetric assays offer a more rapid and field-portable method for estimating TFM concentrations in water during lampricide treatments. glfc.org These methods are based on the principle that the intensity of color produced in a chemical reaction is proportional to the concentration of the analyte.

The standard colorimetric method for TFM involves adding a reagent to a water sample, which reacts with TFM to produce a colored compound. The intensity of the color is then measured using a portable spectrophotometer or colorimeter and compared to a set of standards to determine the TFM concentration. glfc.org While less specific than HPLC, colorimetric assays provide a timely and cost-effective means of monitoring treatment progress and ensuring concentrations remain within the target range. glfc.org

Advancements in colorimetric techniques are continually being explored to improve sensitivity, specificity, and ease of use. These include the development of new reagents that produce more stable and intense colors, as well as the miniaturization of analytical devices for on-site analysis. However, it is important to note that colorimetric methods can be susceptible to interference from other substances present in the water, which may affect the accuracy of the results. For this reason, HPLC is often used as a confirmatory method. regulations.gov

Environmental DNA (eDNA) Applications in Detection and Monitoring

Environmental DNA (eDNA) has emerged as a powerful, non-invasive tool for detecting the presence of aquatic species, including the sea lamprey. regulations.govnih.gov This methodology relies on the detection of genetic material that organisms shed into their environment through skin cells, feces, and other bodily secretions. The analysis of eDNA from water or sediment samples can indicate the presence of a target species without the need for physical capture or visual observation. nih.gov

A critical component of eDNA-based monitoring is the development of species-specific genetic markers. usgs.gov For the sea lamprey (Petromyzon marinus), researchers have designed primers and probes that target unique sequences in their mitochondrial DNA. nih.gov These markers are designed to be highly specific to sea lamprey, minimizing the risk of cross-amplification with DNA from other species. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) is the most commonly used technique for eDNA analysis. nih.govnih.gov In a qPCR assay, the species-specific primers and a fluorescent probe are used to amplify and detect the target DNA sequence. The amount of fluorescence generated during the reaction is proportional to the amount of target DNA present in the sample, allowing for a quantitative or semi-quantitative assessment of species presence. nih.gov The development of robust and validated qPCR assays has been instrumental in the application of eDNA for sea lamprey monitoring. nih.gov

Table 2: Components of a Sea Lamprey eDNA qPCR Assay

Component Function
Forward Primer Binds to a specific site on the target DNA sequence to initiate amplification.
Reverse Primer Binds to the complementary strand of the target DNA sequence to initiate amplification in the opposite direction.
Probe A short, fluorescently labeled DNA sequence that binds between the forward and reverse primers and releases a fluorescent signal upon amplification.
DNA Polymerase An enzyme that synthesizes new DNA strands.
dNTPs The building blocks of DNA.

The reliability of eDNA-based detection depends heavily on the optimization of sampling and analysis protocols. oup.compjoes.com Research has focused on various aspects of the eDNA workflow to maximize the probability of detection and ensure the accuracy of results.

Key areas of optimization include:

Sample Collection: Studies have investigated the best methods for collecting water and sediment samples to capture eDNA. This includes determining the optimal volume of water to filter and the type of filter to use for capturing eDNA particles. oup.compjoes.com For instance, research has compared the performance of different filter pore sizes and materials to identify those that yield the highest DNA copy numbers. oup.com

DNA Extraction: Efficient extraction of eDNA from filters or sediment is crucial. Various commercial kits and custom protocols have been evaluated to determine the most effective methods for isolating high-quality DNA while minimizing the co-extraction of PCR inhibitors. pjoes.com

Inhibitor Removal: Environmental samples often contain substances that can inhibit the PCR reaction, leading to false-negative results. Protocols are designed to include steps for removing or mitigating the effects of these inhibitors.

Assay Validation: Rigorous validation of qPCR assays is necessary to confirm their specificity, sensitivity, and reproducibility. This includes testing the assay against a panel of non-target species to ensure it does not produce false positives. nih.gov

By refining these protocols, researchers have enhanced the utility of eDNA as a sensitive and effective tool for monitoring the distribution of sea lamprey populations, aiding in the strategic application of this compound. usgs.govoup.com

Regulatory Science and Policy Research

Scientific Basis for Chemical Compound Registration and Re-evaluation Processes

The registration and re-evaluation of chemical compounds like TFM are based on a comprehensive scientific understanding of their properties, effects, and environmental interactions. TFM is registered by the U.S. Environmental Protection Agency (EPA) and Health Canada Pest Management Regulatory Agency glfc.orgyoutube.com. This registration mandates scientific studies that demonstrate the compound can be used with minimal risk to both human populations and the environment glfc.orgyoutube.comepa.gov.

Both regulatory bodies have conducted extensive reviews of human health and environmental safety data pertaining to lampricides, concluding that the concentrations of TFM utilized for sea lamprey control pose no unreasonable risk to the general population or the environment glfc.org. TFM was initially registered as a pesticide in the U.S. in 1964 by the U.S. Department of Agriculture (USDA), the predecessor to the EPA for pesticide regulation epa.gov. Due to advancements in scientific knowledge, pesticides initially registered before November 1, 1984, are required to undergo reregistration to ensure they meet contemporary, more stringent standards epa.govepa.govgovinfo.gov. This reregistration process involves a thorough review of the scientific database supporting the pesticide's registration epa.gov. The EPA's Reregistration Eligibility Decision (RED) document for TFM (often combined with Niclosamide (B1684120) due to similar use patterns) summarizes the scientific basis for these regulatory decisions glfc.orgepa.gov. Studies conducted as part of these processes have indicated that TFM exhibits no evidence of causing developmental toxicity, carcinogenicity, or mutagenicity in animal studies epa.gov.

Adaptive Management and Policy Refinement Based on Research Outcomes

The management of sea lamprey populations in the Great Lakes basin employs an adaptive management approach, where control strategies are continuously refined based on research outcomes and ongoing monitoring fws.govglfc.orgglfc.orgbohrium.com. This framework involves the integration of new control methods, not necessarily as direct alternatives to existing lampricides or barriers, but as supplemental tools to enhance control effectiveness, particularly in areas where traditional methods face physical, biological, chemical, or social challenges glfc.orgglfc.orgbohrium.com.

A multi-decade adaptive management project, involving collaborations among the U.S. Fish & Wildlife Service, the U.S. Geological Survey, and Fisheries and Oceans Canada, is underway to test and evaluate supplemental control tools fws.gov. An example of this is the Supplemental Sea Lamprey Control Initiative (SupCon) project, which focuses on developing, implementing, and evaluating an integrated array of sea lamprey control tools designed to supplement ongoing lampricide and barrier programs glfc.orgglfc.org.

Research outcomes directly inform policy refinement. For instance, re-examinations of sea lamprey control policies, such as those for the St. Marys River, utilize models that are updated with new learning and data to inform future decisions researchgate.net. This continuous feedback loop ensures that management practices remain effective and responsive to new scientific insights. Furthermore, continuous monitoring of control activities allows for the identification of potential issues and the implementation of necessary adjustments, contributing to the long-term protection of aquatic biodiversity tfmofficial.com. The adaptive management framework also drives innovation in lampricide formulations, as seen with the development of new TFM bar formulations to improve thermal stability and dissolution characteristics, directly addressing operational challenges identified through field research reabic.net.

Innovation and Future Directions in Chemical Compound Research

Development of Novel Chemical Agents with Enhanced Selectivity and Environmental Profile

Exploitation of Species-Specific Biological Vulnerabilities

A key strategy in developing more selective lampricides is to exploit the unique biological characteristics of the sea lamprey. nih.gov The selectivity of TFM is attributed to the sea lamprey's lower capacity to detoxify the chemical through glucuronidation compared to other fish species. nih.gov This metabolic vulnerability presents a prime target for the development of new, more specific chemical controls.

One area of exploration involves understanding the mode of action of existing lampricides to identify novel physiological targets. researchgate.net For instance, both TFM and niclosamide (B1684120) are known to uncouple oxidative phosphorylation in mitochondria, leading to decreased ATP production. nih.govacs.org While this mechanism is not unique to sea lamprey, the differential ability to metabolize and excrete these compounds is what confers selectivity. nih.gov Future research aims to identify other unique metabolic pathways that can be similarly exploited.

Interactive Table: Comparative Toxicity of Lampricides

This table illustrates the difference in potency between TFM and Niclosamide.

CompoundTarget OrganismMechanism of ActionRelative Potency
TFMSea Lamprey LarvaeUncouples oxidative phosphorylation---
NiclosamideSea Lamprey LarvaeUncouples oxidative phosphorylation40-60 times more potent than TFM

Green Chemistry Principles in Compound Design

The principles of green chemistry are increasingly being integrated into the design of new lampricides to ensure they are environmentally benign. glfc.org This approach emphasizes the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comcore.ac.ukyale.edu Key principles include designing chemicals that are biodegradable, have low toxicity to non-target organisms, and are derived from renewable resources where possible. mdpi.comcore.ac.uk

The goal is to create "greener" lampricides that are effective at controlling sea lamprey populations without persisting in the environment or causing harm to the ecosystem. glfc.org This involves a shift away from broad-spectrum toxicants towards more targeted and sustainable solutions. orientjchem.org The application of green chemistry principles could lead to the development of biopesticides derived from natural sources, which are often biodegradable and have a lower environmental impact. mdpi.comjustagriculture.in

Application of Advanced Biotechnologies and Genomics

Advanced biotechnologies and genomics are providing powerful new tools for sea lamprey control. nih.govnyisri.org These technologies offer the potential for highly specific and effective control methods that can complement or even replace traditional chemical treatments. nyisri.org

Genomic Data for Targeting Life Cycle Weaknesses

The sequencing of the sea lamprey genome has opened up new avenues for identifying and targeting weaknesses in their life cycle. glfc.orgglfc.org By analyzing the genetic code of the sea lamprey, scientists can pinpoint genes that are critical for survival, development, and reproduction. glfc.orgglfc.org This information can then be used to develop novel control strategies that disrupt these essential life processes. glfc.org

Genomic research has already provided insights into the physiological processes of sea lamprey, such as migration and mating. glfc.org This knowledge is being used to develop and refine control techniques that exploit these behaviors. nih.gov For example, understanding the genetic basis of olfaction in sea lamprey could lead to the development of more effective pheromone-based attractants or repellents. glfc.org Transcriptomics, the study of the complete set of RNA transcripts in a cell, is also being used to identify exploitable pathways for the development of sea lamprey-specific lampricides. researchgate.net

Biotechnological Approaches for Control Enhancement

Biotechnological approaches, such as genetic control, are being explored as long-term, species-specific solutions for managing invasive sea lamprey populations. nyisri.org These methods involve altering the genome of the sea lamprey to reduce their reproductive capacity or survival. nyisri.org

Several genetic control strategies are under consideration, including:

Gene drive: This technique involves introducing a genetic modification that spreads rapidly through a population. nyisri.org A gene drive could be used to introduce a trait that skews the sex ratio towards males, eventually leading to a population collapse. nyisri.orggreatlakesnow.org

Sterile male release: This involves releasing genetically modified sterile males into the population to compete with wild males for mates, thereby reducing the number of viable offspring. nih.gov

CRISPR/Cas9 gene editing: This powerful tool allows for precise modifications to the genome and is being explored for its potential to create genetic changes that could control sea lamprey populations. glfc.orgresearchgate.nethilarispublisher.com

These biotechnological approaches offer the promise of highly targeted and self-sustaining control methods. nyisri.org However, they also raise important ethical and ecological considerations that must be carefully evaluated before any potential implementation. nyisri.orggreatlakesnow.org

Climate Change Impacts on Chemical Compound Efficacy and Environmental Fate

Climate change is expected to have significant impacts on the effectiveness and environmental fate of chemical compounds like lampricides. yale.edu Rising water temperatures, altered rainfall patterns, and changes in water chemistry can all influence the behavior and toxicity of these substances in aquatic environments. ufl.eduwaterskraus.comnih.gov

Increased temperatures can accelerate the degradation of pesticides, potentially reducing their effectiveness and requiring more frequent or higher-dose applications. ufl.edupanna.org Changes in precipitation can lead to increased runoff, carrying pesticides into waterways and affecting non-target areas. panna.org Furthermore, climate change may alter the physiology and behavior of both the target species (sea lamprey) and non-target organisms, which could affect their susceptibility to chemical treatments. nih.gov

Interactive Table: Potential Impacts of Climate Change on Lampricide Efficacy

This table summarizes how various climate change factors could influence the use and effectiveness of lampricides.

Climate Change FactorPotential Impact on LampricideConsequence
Increased Water TemperatureAccelerated pesticide degradationReduced efficacy, potential for increased application rates
Altered Rainfall PatternsIncreased runoff of pesticidesContamination of non-target areas
Changes in Water ChemistryAltered bioavailability and toxicityUnpredictable effects on target and non-target species
Physiological Changes in OrganismsAltered susceptibility to lampricidesPotential for both increased and decreased efficacy

Interdisciplinary Research Frameworks for Sustainable Aquatic Management

The management of invasive species, such as the sea lamprey (Petromyzon marinus) in the Laurentian Great Lakes, necessitates a sophisticated and collaborative approach that extends beyond the application of a single control method. The use of Lamprecide, primarily the compound 3-trifluoromethyl-4-nitrophenol (TFM), is a cornerstone of the sea lamprey control program, a highly successful initiative in invasive species management. nih.govusgs.gov However, its long-term efficacy and environmental sustainability depend on a robust interdisciplinary research framework. This framework integrates chemical control with other tactics and leverages expertise from various scientific fields to refine methods, mitigate non-target impacts, and ensure the ecological health of aquatic systems.

The sea lamprey control program is a prime example of integrated pest management (IPM), where multiple strategies are employed in a coordinated manner. nih.govnih.gov This approach reduces reliance on any single technique and addresses the complexity of a large, interconnected ecosystem like the Great Lakes. The Great Lakes Fishery Commission (GLFC), in cooperation with agencies like the U.S. Fish and Wildlife Service and Fisheries and Oceans Canada, orchestrates this multi-faceted program. fws.gov The framework is not static; it is continually refined by ongoing research that seeks to improve efficiency, cost-effectiveness, and environmental compatibility. glfc.org

An interdisciplinary approach is crucial for addressing the various challenges associated with this compound use. Research priorities are often categorized under several key areas that require the collaboration of toxicologists, ecologists, engineers, and geneticists, among others. researchgate.net For example, improving the effectiveness of treatments involves understanding how abiotic factors like water chemistry (pH, alkalinity) influence the toxicity of TFM, a task that requires expertise in environmental chemistry and toxicology. researchgate.netyoutube.com Similarly, designing and implementing physical barriers that work in concert with chemical controls is a collaborative effort between engineers and fisheries biologists. fws.gov

The table below illustrates the key research areas within the this compound program and the corresponding scientific disciplines involved, highlighting the interdisciplinary nature of the framework.

Table 1: Interdisciplinary Research Areas in this compound Management

Research Priority Key Objectives Collaborating Scientific Disciplines
Treatment Effectiveness Optimize lampricide application by understanding how environmental factors (e.g., pH, alkalinity) affect toxicity and bioavailability. researchgate.net Environmental Chemistry, Toxicology, Hydrology
Non-Target Effects Minimize the impact on other aquatic organisms by studying species-specific sensitivity and developing mitigation strategies (e.g., "sturgeon roundups"). researchgate.netyoutube.com Aquatic Ecology, Ecotoxicology, Conservation Biology
Modes of Toxic Action Investigate the physiological and biochemical mechanisms by which lampricides selectively target sea lamprey larvae. nih.govresearchgate.net Physiology, Biochemistry, Molecular Biology
Alternative & Supplemental Controls Develop and integrate non-chemical control methods such as physical barriers, traps, pheromones, and genetic tools to reduce reliance on lampricides. fws.govglfc.org Engineering, Behavioral Ecology, Genetics, Genomics

| Resistance Monitoring | Evaluate the potential for sea lamprey to develop resistance to lampricides through long-term toxicity monitoring and genomic analysis. glfc.org | Population Genetics, Toxicology, Evolutionary Biology |

This collaborative framework is fundamental to the program's goal of sustainable aquatic management. By integrating various control methods, managers can attack the invasive sea lamprey problem from multiple angles. fws.govglfc.org For instance, physical barriers prevent adult lampreys from reaching spawning habitats upstream, which can reduce the number of streams requiring chemical treatment. nih.gov In areas where treatments are necessary, research into pheromones and alarm cues aims to guide sea lampreys toward traps or away from sensitive habitats, further enhancing control and minimizing the lampricide footprint. fws.govglfc.org

The evolution of the sea lamprey control program demonstrates a shift towards a more holistic and adaptive management strategy. Future directions emphasize the development of "next-generation" control strategies, including genetic tools and more environmentally benign chemical methods. nih.gov The sequencing of the sea lamprey genome has opened new avenues for research, potentially allowing scientists to develop highly specific control techniques that exploit unique aspects of the lamprey's biology. glfc.org This forward-looking research ensures that the management program can adapt to new challenges, such as potential lampricide resistance or changing public perceptions about pesticide use. glfc.orgmsu.edu

The integrated management of sea lampreys in the Great Lakes serves as a model for sustainable aquatic resource protection. The strategic use of this compound within a scientifically-driven, interdisciplinary framework has successfully suppressed sea lamprey populations to less than 10% of their peak numbers, contributing to the rehabilitation of an ecosystem and the valuable fishery it supports. nih.govusgs.gov

Table 2: Components of the Integrated Sea Lamprey Management Program

Control Component Description Primary Goal
Chemical Control (Lamprecides) Application of TFM and Niclosamide to tributaries to eliminate larval sea lamprey. nih.govusgs.gov Reduce larval populations before they become parasitic adults.
Barriers and Traps Physical structures that block the upstream migration of spawning sea lamprey and capture them. nih.govnih.gov Prevent access to spawning grounds and remove reproductive adults.
Pheromones & Alarm Cues Use of natural odors to attract lamprey to traps ("pull") or repel them from certain areas ("push"). glfc.org Manipulate lamprey behavior to enhance trapping and control effectiveness.

Q & A

Q. What are the key methodological considerations when designing experiments to study Lamprecide's biochemical interactions?

Answer: Experimental design should prioritize reproducibility and control variables. Use validated assays (e.g., enzyme inhibition, binding affinity tests) to quantify interactions. Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors) to validate results. Ensure sample sizes are statistically powered, and document protocols in line with pharmacological research standards .

Q. How should researchers address variability in this compound's solubility during in vitro studies?

Answer: Solubility issues can be mitigated by testing multiple solvents (e.g., DMSO, PBS) and using techniques like sonication or co-solvent systems. Quantify solubility via UV-Vis spectroscopy or HPLC, and report solvent concentrations explicitly. Pre-treat samples to ensure homogeneity before assays .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

Answer: Follow strict synthetic protocols with purity verification via NMR, HPLC, and mass spectrometry. Document reaction conditions (temperature, catalysts) and yields. Use spectral databases (e.g., PubChem, Reaxys) to cross-validate structural assignments. Include detailed synthetic procedures in appendices for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across different cell lines be systematically analyzed?

Answer: Perform meta-analyses of dose-response curves and IC₅₀ values, accounting for cell-specific factors (e.g., receptor density, metabolic activity). Use statistical models (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference experimental conditions (e.g., incubation time, passage number) to isolate variables causing discrepancies .

Q. What strategies are effective for resolving conflicting mechanistic hypotheses about this compound's target selectivity?

Answer: Combine computational docking studies (e.g., molecular dynamics simulations) with empirical validation (e.g., CRISPR knockouts, isothermal titration calorimetry). Compare binding affinities across homologs of the target protein and assess off-target effects via proteome-wide screening (e.g., affinity pulldown assays) .

Q. How should researchers design longitudinal studies to evaluate this compound's metabolic stability in vivo?

Answer: Use radiolabeled or stable isotope-labeled this compound to track pharmacokinetics. Collect time-series data on plasma concentration, tissue distribution, and metabolite profiles via LC-MS/MS. Optimize sampling intervals based on preliminary half-life estimates and model data using non-compartmental analysis (NCA) .

Data Presentation and Analysis

Q. What are the standards for presenting this compound's dose-response data in peer-reviewed journals?

Answer: Tabulate raw data (e.g., inhibitor concentrations, response percentages) and include curve-fitting parameters (e.g., Hill coefficient, R² values). Use scatter plots with error bars for replicates and label axes with units. Adhere to journal-specific guidelines for figure formatting (e.g., color schemes, resolution) .

Q. Example Table: Dose-Response Data for this compound

Concentration (μM)Response (%)SEMn
0.112.51.23
1.045.32.83
10.088.73.53

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

Answer: Publish raw datasets in supplementary materials or repositories (e.g., Zenodo). Detail experimental limitations (e.g., assay sensitivity, batch variability) in the discussion section. Use the ARRIVE or MIAME guidelines for preclinical data to standardize reporting .

Ethical and Reproducibility Challenges

Q. What ethical protocols are mandatory for studies involving this compound in animal models?

Answer: Obtain institutional ethics committee approval and follow ARRIVE 2.0 guidelines. Report housing conditions, anesthesia protocols, and humane endpoints. Include sample size justifications and randomization methods to minimize bias .

Q. How can independent labs validate this compound's reported bioactivity without access to proprietary methodologies?

Answer: Replicate core experiments using open-access protocols (e.g., pre-print method sections) and publicly available reagents. Collaborate with original authors for clarifications. Use orthogonal assays (e.g., SPR instead of fluorescence polarization) to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.